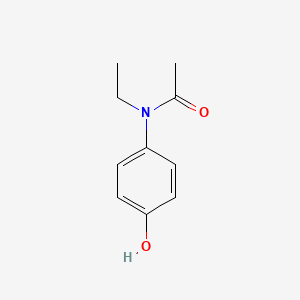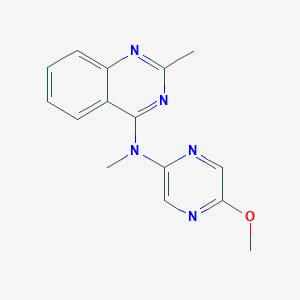
1-(4-Bromophenyl)-2-methyl-2-propenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(4-Bromophenyl)-2-methyl-2-propenone is an organic compound that belongs to the class of bromobenzenes It is characterized by a bromine atom attached to the benzene ring and a methacryloyl group at the para position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-2-methyl-2-propenone typically involves the bromination of 1-methacryloylbenzene. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a temperature range of 0-5°C to ensure selective bromination at the para position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The bromination reaction is monitored using spectroscopic techniques to ensure the purity of the final product.
化学反応の分析
Types of Reactions
1-(4-Bromophenyl)-2-methyl-2-propenone undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The methacryloyl group can undergo oxidation to form corresponding carboxylic acids.
Reduction Reactions: The compound can be reduced to form 4-bromo-1-methylbenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst is a common method.
Major Products Formed
Substitution: Products include 4-substituted methacryloylbenzenes.
Oxidation: Products include 4-bromo-1-methacryloylbenzoic acid.
Reduction: Products include 4-bromo-1-methylbenzene.
科学的研究の応用
1-(4-Bromophenyl)-2-methyl-2-propenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and resins with specific properties.
作用機序
The mechanism of action of 1-(4-Bromophenyl)-2-methyl-2-propenone involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the methacryloyl group can undergo polymerization reactions. These interactions are mediated by the compound’s ability to form covalent bonds with nucleophiles or electrophiles, depending on the reaction conditions.
類似化合物との比較
Similar Compounds
4-Bromoanisole: Similar in structure but with a methoxy group instead of a methacryloyl group.
4-Bromobenzaldehyde: Contains an aldehyde group instead of a methacryloyl group.
4-Bromo-1-methylbenzene: Lacks the methacryloyl group, having a methyl group instead.
Uniqueness
1-(4-Bromophenyl)-2-methyl-2-propenone is unique due to the presence of both a bromine atom and a methacryloyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in organic synthesis and material science.
特性
分子式 |
C10H9BrO |
|---|---|
分子量 |
225.08 g/mol |
IUPAC名 |
1-(4-bromophenyl)-2-methylprop-2-en-1-one |
InChI |
InChI=1S/C10H9BrO/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-6H,1H2,2H3 |
InChIキー |
JBABXKFMMMDQNC-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)C1=CC=C(C=C1)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,2,3]Thiadiazolo[5,4-d]pyrimidine](/img/structure/B8733149.png)



![2-[4-(Pyrrolidin-1-ylmethyl)phenyl]ethanamine](/img/structure/B8733181.png)
![6-Methoxy-8-[(3-aminopropyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline](/img/structure/B8733183.png)
![5-Chloro-2-hydroxy-N-[4-(pentafluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B8733189.png)





![4-[(6-Chloropyridin-3-yl)methyl]-1-hydroxy-2-naphthoic acid](/img/structure/B8733237.png)

